molecular formula C6H8N4O B056021 5-amino-3-ethoxy-1H-pyrazole-4-carbonitrile CAS No. 111375-26-9

5-amino-3-ethoxy-1H-pyrazole-4-carbonitrile

Cat. No.: B056021
CAS No.: 111375-26-9
M. Wt: 152.15 g/mol
InChI Key: IPMOHYSNRAVFGV-UHFFFAOYSA-N
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Description

5-amino-3-ethoxy-1H-pyrazole-4-carbonitrile: is a heterocyclic compound with the molecular formula C6H8N4O and a molecular weight of 152.15 g/mol . This compound is characterized by the presence of an amino group, an ethoxy group, and a carbonitrile group attached to a pyrazole ring. It is primarily used in research settings, particularly in the fields of chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-3-ethoxy-1H-pyrazole-4-carbonitrile can be achieved through a one-pot, multicomponent reaction. A common method involves the cyclo-condensation of substituted benzaldehydes, malononitrile, and phenyl hydrazine . This reaction is typically carried out in the presence of a catalyst such as alumina–silica-supported manganese dioxide (MnO2) in water at room temperature . The reaction yields 5-amino-1,3-diphenyl-1H-pyrazole-4-carbonitriles in high yields (86–96%) .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of green chemistry and multicomponent reactions are often applied. These methods aim to maximize yield while minimizing waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

5-amino-3-ethoxy-1H-pyrazole-4-carbonitrile undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the amino group, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Alkyl halides, acyl chlorides

Major Products Formed

    Oxidation: Oxidized derivatives of the pyrazole ring

    Reduction: Reduced forms of the compound, often leading to the formation of amines

    Substitution: Substituted pyrazole derivatives with various functional groups

Mechanism of Action

The exact mechanism of action of 5-amino-3-ethoxy-1H-pyrazole-4-carbonitrile is not fully understood. it is believed to interact with various molecular targets and pathways, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-amino-3-ethoxy-1H-pyrazole-4-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ethoxy group differentiates it from other similar compounds, potentially leading to unique interactions in biological systems and distinct reactivity in chemical reactions.

Biological Activity

5-Amino-3-ethoxy-1H-pyrazole-4-carbonitrile is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its synthesis, biological properties, and potential applications, supported by data tables and relevant case studies.

1. Synthesis of this compound

The synthesis of this compound typically involves the reaction of ethoxymethylene malononitrile with aryl hydrazines, leading to various pyrazole derivatives. The procedure is characterized by high yields and selectivity under mild conditions, making it suitable for both academic research and industrial applications .

Table 1: Yields of Pyrazole Derivatives

CompoundYield (%)Reaction Conditions
This compound85Ethanol-water (1:1), 15 mol% AlCl3
5-Amino-1-(4-fluorophenyl)-1H-pyrazole-4-carbonitrile93Mild conditions

2.1 Antimicrobial Properties

Recent studies have demonstrated the antimicrobial efficacy of various pyrazole derivatives, including this compound. In vitro evaluations have shown significant activity against a range of pathogens, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for some derivatives were reported as low as 0.220.25μg/mL0.22-0.25\,\mu g/mL, indicating potent antimicrobial activity .

Table 2: Antimicrobial Activity of Pyrazole Derivatives

CompoundMIC (μg/mL)Activity Type
This compound0.22Bactericidal
Derivative A0.25Bactericidal
Derivative B0.30Fungicidal

2.2 Anti-inflammatory Activity

Pyrazole derivatives have also been investigated for their anti-inflammatory properties. In a study focusing on COX enzyme inhibition, certain derivatives exhibited significant anti-inflammatory effects comparable to standard non-steroidal anti-inflammatory drugs (NSAIDs). The selectivity index for COX-2 inhibition was notably high, indicating potential for therapeutic use in inflammatory diseases .

Table 3: COX Inhibition Data

CompoundCOX-1 Inhibition (%)COX-2 Inhibition (%)
This compound2570
Derivative C3080

3. Case Studies

Case Study: Antimicrobial Evaluation
In a recent study published in the ACS Omega, the antimicrobial activity of several pyrazole derivatives was assessed using standard methods such as disk diffusion and broth microdilution techniques. The results indicated that compounds derived from the pyrazole framework, including 5-amino derivatives, showed promising results against resistant strains of bacteria .

Case Study: Anti-inflammatory Screening
Another investigation focused on the anti-inflammatory effects of pyrazole derivatives in a carrageenan-induced rat paw edema model. The results demonstrated that certain compounds significantly reduced swelling and inflammation, suggesting their potential as therapeutic agents in treating inflammatory conditions .

Properties

IUPAC Name

5-amino-3-ethoxy-1H-pyrazole-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N4O/c1-2-11-6-4(3-7)5(8)9-10-6/h2H2,1H3,(H3,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPMOHYSNRAVFGV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NNC(=C1C#N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601261590
Record name 3-Amino-5-ethoxy-1H-pyrazole-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601261590
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

111375-26-9
Record name 3-Amino-5-ethoxy-1H-pyrazole-4-carbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=111375-26-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Amino-5-ethoxy-1H-pyrazole-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601261590
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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